molecular formula C23H21N3O3 B2637633 1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902920-31-4

1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2637633
CAS No.: 902920-31-4
M. Wt: 387.439
InChI Key: HORWHGWVYMLDCC-UHFFFAOYSA-N
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Description

Historical Evolution of Pyrido[2,3-d]pyrimidine Derivatives

The medicinal exploration of pyrido[2,3-d]pyrimidines began in the late 20th century, driven by the need to overcome chemoresistance in cancer therapy. Early work by Kisliuk et al. in the 1990s established foundational synthetic routes, such as reductive alkylation and condensation techniques, to produce 2,4-diaminopyrido[2,3-d]pyrimidines . These methods enabled the systematic study of substituent effects on DHFR inhibition, a critical target for antifolate therapies.

A pivotal advancement came with Grivsky et al.’s development of piritrexim, a pyrido[2,3-d]pyrimidine derivative that inhibited DHFR without interfering with histamine metabolism, thereby reducing off-target effects . Subsequent research expanded the scaffold’s applications to kinase inhibition. For example, Zhang et al. designed dual ERK2/PI3Kα inhibitors by incorporating pyrido[2,3-d]pyrimidine cores, demonstrating synergistic antitumor effects in vivo . The evolution of synthetic strategies—from Gould–Jacobs reactions to modern multicomponent approaches—has further diversified the library of derivatives, enabling precise modulation of pharmacokinetic and pharmacodynamic properties .

Table 1: Key Milestones in Pyrido[2,3-d]pyrimidine Development

Year Innovation Biological Target Impact
1993 Kisliuk’s reductive alkylation method DHFR Enabled N~10~-methylated derivatives
2000s Piritrexim optimization DHFR Reduced metabolic toxicity
2020s ERK/PI3K dual inhibitors ERK2, PI3Kα Addressed kinase resistance mechanisms

Structural Significance of 1-[(3-Methoxyphenyl)methyl]-3-(2-Phenylethyl) Substitution Patterns

The derivative 1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione exemplifies strategic substituent engineering to enhance target engagement and bioavailability. Its structure features two distinct moieties:

  • 3-Methoxyphenylmethyl group : Introduces electron-donating methoxy substituents, which improve solubility and facilitate π-π stacking with aromatic residues in kinase ATP-binding pockets .
  • 2-Phenylethyl chain : Enhances lipophilicity, promoting membrane permeability and sustained target occupancy through hydrophobic interactions .

Comparative studies of analogous compounds reveal that the 3-methoxy group’s para positioning optimizes hydrogen bonding with catalytic lysine residues in PI3Kα, while the phenylethyl moiety aligns with hydrophobic subpockets in ERK2 . This dual substitution strategy balances polarity and steric bulk, a principle validated in recent scaffold-hopping campaigns where similar patterns improved inhibitory potency by >50% compared to unsubstituted analogs .

Table 2: Role of Substituents in Pyrido[2,3-d]pyrimidine Derivatives

Substituent Electronic Contribution Target Interaction Example Activity
3-Methoxyphenylmethyl Electron-donating (methoxy) π-π stacking with kinases PI3Kα IC~50~ = 0.8 μM
2-Phenylethyl Hydrophobic Binds ERK2 hydrophobic cleft ERK2 IC~50~ = 1.2 μM

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-29-19-10-5-9-18(15-19)16-26-21-20(11-6-13-24-21)22(27)25(23(26)28)14-12-17-7-3-2-4-8-17/h2-11,13,15H,12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORWHGWVYMLDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in DNA repair. The compound inhibits these enzymes, leading to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The pathways involved include the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA repair.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s 3-methoxybenzyl and phenethyl groups distinguish it from analogs with halogenated or alternative arylalkyl substituents. Key comparisons include:

Compound Name / CAS Substituents (Position) Molecular Formula Key Properties/Activities Reference
Target Compound 1-(3-methoxybenzyl), 3-phenethyl C₂₄H₂₃N₃O₃ High lipophilicity; Unspecified bioactivity (inferred)
3-[(4-Methoxyphenyl)methyl] analog 1-(4-methoxybenzyl) C₁₆H₁₅N₃O₃ Meta vs. para substitution alters electronic effects; Potential solubility differences
941946-95-8 1-(3-chlorobenzyl), 5-methoxy C₁₆H₁₄ClN₃O₃ Chlorine enhances electron withdrawal; Possible improved metabolic stability
941898-07-3 1-(3-fluorobenzyl), 5-methoxy C₁₆H₁₄FN₃O₃ Fluorine increases electronegativity; Water solubility: 37.9 µg/mL (pH 7.4)
  • Lipophilicity and Solubility : The phenethyl group in the target compound increases molecular weight and lipophilicity compared to smaller substituents (e.g., methyl or halogenated benzyl groups). This may reduce aqueous solubility but enhance membrane permeability .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Substituent Position : Meta-substitution (3-methoxy) vs. para (4-methoxy) alters steric and electronic profiles. For example, para-methoxybenzyl in may permit better π-stacking in planar binding sites, whereas meta-substitution could induce torsional strain.
  • Halogen vs. Methoxy : Chlorine (in 941946-95-8) and fluorine (in 941898-07-3) increase polarity and metabolic stability compared to methoxy, which may enhance bioavailability but reduce target affinity .

Biological Activity

The compound 1-[(3-methoxyphenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N2O3
  • Molecular Weight : 350.40 g/mol

This compound features a pyrido[2,3-d]pyrimidine core with methoxy and phenylethyl substituents that contribute to its biological properties.

Biological Activities

Pyrido[2,3-d]pyrimidines have been reported to exhibit a wide range of biological activities. The specific activities associated with this compound include:

  • Anticancer Activity : The compound has shown potential as an inhibitor of various cancer cell lines. In studies evaluating its cytotoxic effects against different cancer types, it demonstrated promising results in inhibiting cell proliferation and inducing apoptosis.
  • Antimicrobial Properties : Research indicates that derivatives of pyrido[2,3-d]pyrimidines possess antimicrobial activity against various pathogens. This compound may share similar properties due to its structural characteristics.
  • Antiinflammatory Effects : The anti-inflammatory potential of pyrido[2,3-d]pyrimidines has been documented in several studies. This compound may inhibit pro-inflammatory cytokines and pathways.

Case Studies and Experimental Data

  • Antitumor Activity :
    • A study evaluated the cytotoxicity of several pyrido[2,3-d]pyrimidine derivatives including the compound against human cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The results indicated that the compound exhibited an IC50 value of approximately 15.6 µM against NCI-H1975 cells and >50 µM against A549 cells .
Cell LineIC50 (µM)
NCI-H197515.6
A549>50

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